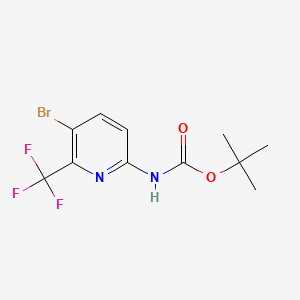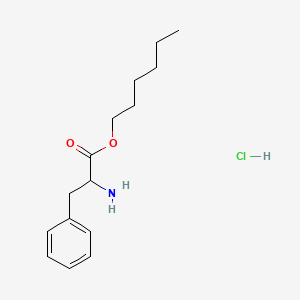
Hexyl l-phenylalaninate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl l-phenylalaninate hydrochloride is a chemical compound that combines hexyl alcohol and l-phenylalanine, an essential amino acid. This compound is often used in various scientific and industrial applications due to its unique properties and potential benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl l-phenylalaninate hydrochloride can be synthesized through the esterification of l-phenylalanine with hexyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: l-phenylalanine reacts with hexyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl l-phenylalaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Hexyl l-phenylalaninate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of hexyl l-phenylalaninate hydrochloride involves its interaction with various molecular targets and pathways. The compound can influence cellular processes by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.
Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.
Vergleich Mit ähnlichen Verbindungen
Hexyl l-phenylalaninate hydrochloride can be compared with other similar compounds such as:
Methyl l-phenylalaninate hydrochloride: Similar in structure but with a methyl group instead of a hexyl group.
Ethyl l-phenylalaninate hydrochloride: Contains an ethyl group instead of a hexyl group.
Propyl l-phenylalaninate hydrochloride: Contains a propyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it valuable in specific applications where longer alkyl chains are beneficial.
Eigenschaften
Molekularformel |
C15H24ClNO2 |
|---|---|
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
hexyl 2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChI-Schlüssel |
IMWSECDMWQOVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


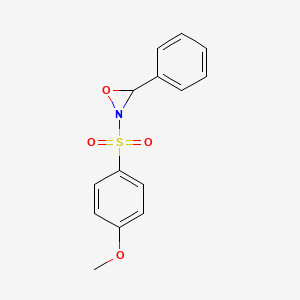
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
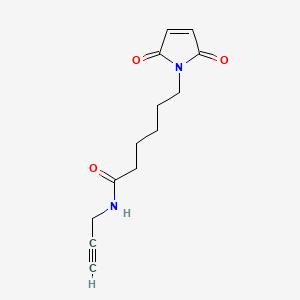
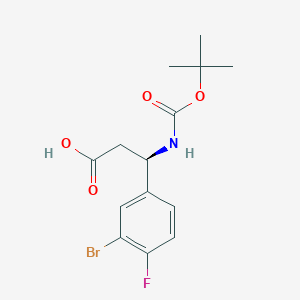
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)

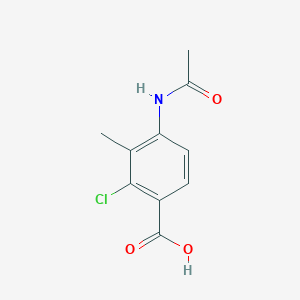
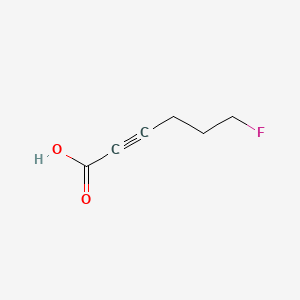
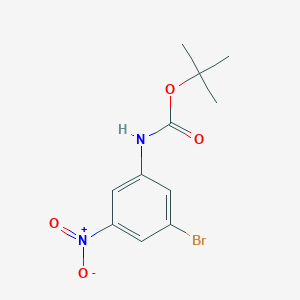

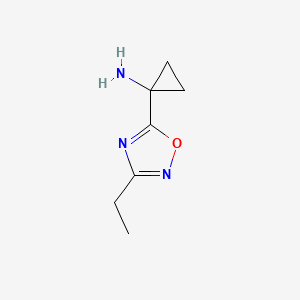
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)
